3-Benzenesulfonylaminobenzoic acid 3-Benzenesulfonylaminobenzoic acid
Brand Name: Vulcanchem
CAS No.: 28547-15-1
VCID: VC1983509
InChI: InChI=1S/C13H11NO4S/c15-13(16)10-5-4-6-11(9-10)14-19(17,18)12-7-2-1-3-8-12/h1-9,14H,(H,15,16)
SMILES: C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Molecular Formula: C13H11NO4S
Molecular Weight: 277.3 g/mol

3-Benzenesulfonylaminobenzoic acid

CAS No.: 28547-15-1

Cat. No.: VC1983509

Molecular Formula: C13H11NO4S

Molecular Weight: 277.3 g/mol

* For research use only. Not for human or veterinary use.

3-Benzenesulfonylaminobenzoic acid - 28547-15-1

Specification

CAS No. 28547-15-1
Molecular Formula C13H11NO4S
Molecular Weight 277.3 g/mol
IUPAC Name 3-(benzenesulfonamido)benzoic acid
Standard InChI InChI=1S/C13H11NO4S/c15-13(16)10-5-4-6-11(9-10)14-19(17,18)12-7-2-1-3-8-12/h1-9,14H,(H,15,16)
Standard InChI Key RELBUFSHELNQKC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Introduction

Chemical Identification and Properties

Chemical Structure and Identification

3-Benzenesulfonylaminobenzoic acid is characterized by a benzoic acid core with a phenylsulfonamido substituent at the meta position. Understanding its structural elements is essential for appreciating its chemical behavior and potential applications.

Table 1 presents the key identification parameters for 3-benzenesulfonylaminobenzoic acid:

ParameterInformation
IUPAC Name3-[(phenylsulfonyl)amino]benzoic acid
CAS Registry Number28547-15-1
Molecular FormulaC₁₃H₁₁NO₄S
Molecular Weight277.30 g/mol
European Community (EC) Number673-323-3
ChEMBL IDCHEMBL490915
InChIInChI=1S/C13H11NO4S/c15-13(16)10-5-4-6-11(9-10)14-19(17,18)12-7-2-1-3-8-12/h1-9,14H,(H,15,16)
InChI KeyRELBUFSHELNQKC-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

The compound's structure consists of a benzene ring (benzoic acid component) with a carboxylic acid group and a phenylsulfonylamino substituent at the meta position. This structural arrangement contributes to its unique chemical reactivity and potential biological activities .

Synthesis Methods

The synthesis of 3-benzenesulfonylaminobenzoic acid typically involves several chemical approaches, with the most common being the reaction between 3-aminobenzoic acid and benzenesulfonyl chloride. This section details the various synthetic routes reported in the literature.

Direct Sulfonylation of 3-Aminobenzoic Acid

The most straightforward approach involves the direct reaction of 3-aminobenzoic acid with benzenesulfonyl chloride in an appropriate solvent system:

  • Starting Materials:

    • 3-Aminobenzoic acid (C₇H₇NO₂)

    • Benzenesulfonyl chloride (C₆H₅SO₂Cl)

  • Reaction Conditions:

    • The reaction is typically performed in aqueous medium or a mixture of organic solvent and water

    • Base (such as sodium hydroxide or potassium carbonate) is added to neutralize the hydrochloric acid formed

    • Temperature is maintained between 0-25°C to control side reactions

  • Purification:

    • The crude product is typically purified by recrystallization from appropriate solvents

    • Column chromatography may be employed for higher purity requirements

Alternative Synthetic Approaches

Alternative approaches to synthesizing 3-benzenesulfonylaminobenzoic acid include:

  • From 3-Nitrobenzoic Acid:

    • Reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid

    • Subsequent sulfonylation with benzenesulfonyl chloride

  • Via Palladium-Catalyzed Coupling:

    • Some reports suggest the use of palladium catalysts (e.g., Pd₂(dba)₃) to facilitate the coupling of benzenesulfonamides with appropriate precursors

Table 2 compares these synthetic approaches:

Synthetic RouteAdvantagesLimitationsKey Conditions
Direct sulfonylationSimple, high yield, fewer stepsRequires precise pH controlAqueous medium, mild base, 0-25°C
From 3-nitrobenzoic acidUseful when 3-aminobenzoic acid is not availableAdditional reduction step, more reagentsTwo-step process, reduction conditions critical
Palladium-catalyzed couplingMay offer better regioselectivityRequires expensive catalysts, specialized equipmentNeeds inert atmosphere, controlled conditions

Biological Properties and Applications

Chemical and Industrial Applications

Beyond its potential biological applications, 3-benzenesulfonylaminobenzoic acid serves several functions in chemical research and industry:

  • Synthetic Intermediate: The compound serves as a versatile building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science

  • Chemical Probe: Its distinct functional groups make it useful as a chemical probe for studying reaction mechanisms and molecular interactions

  • Analytical Standard: It can serve as a reference standard in analytical chemistry, particularly in the study of sulfonamide derivatives

Analytical Characterization

The analytical characterization of 3-benzenesulfonylaminobenzoic acid is crucial for confirming its identity, assessing its purity, and studying its properties. Several analytical techniques are commonly employed:

Spectroscopic Characterization

FT-IR Spectroscopy:
Key characteristic bands include:

  • N-H stretching of the sulfonamide group (3300-3500 cm⁻¹)

  • C=O stretching of the carboxylic acid (1700-1730 cm⁻¹)

  • S=O symmetric and asymmetric stretching (1140-1170 cm⁻¹ and 1300-1350 cm⁻¹)

  • Aromatic C-H stretching and bending vibrations (3000-3100 cm⁻¹ and 740-800 cm⁻¹)

NMR Spectroscopy:

  • ¹H-NMR shows distinct signals for:

    • Aromatic protons (7.0-8.5 ppm)

    • Sulfonamide NH proton (9.0-10.0 ppm)

    • Carboxylic acid proton (11.0-13.0 ppm)

  • ¹³C-NMR reveals carbon signals including:

    • Carboxylic carbon (165-175 ppm)

    • Aromatic carbons (120-140 ppm)

Mass Spectrometry:

  • Characteristic fragmentation patterns include:

    • Molecular ion peak at m/z 277

    • Fragment ions corresponding to loss of -COOH (m/z 232)

    • Phenylsulfonyl fragment (m/z 141)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for purity assessment and separation. Typical conditions include:

  • HPLC: C18 columns with methanol/water or acetonitrile/water mobile phases

  • TLC: Silica gel plates with appropriate solvent systems such as ethyl acetate/hexane mixtures

Comparison with Related Compounds

3-Benzenesulfonylaminobenzoic acid belongs to a family of structurally related compounds. Comparing its properties with those of similar compounds provides valuable insights into structure-activity relationships and potential applications.

Table 3 compares 3-benzenesulfonylaminobenzoic acid with several related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceNotable Properties
3-Benzenesulfonylaminobenzoic acid28547-15-1C₁₃H₁₁NO₄S277.30Reference compoundSulfonamide at meta position to carboxylic acid
3-Aminobenzoic acid99-05-8C₇H₇NO₂137.14Lacks sulfonyl groupMelting point: 178-180°C, Used as intermediate for dyes
2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid1355831-82-1C₁₄H₁₃NO₄S291.32Additional methyl groupEnhanced lipophilicity, Different biological profile
3-(3-Chloro-benzenesulfonylamino)-benzoic acid749884-42-2C₁₃H₁₀ClNO₄S311.74Chloro substitution on phenyl ringAltered electronic properties, potentially different reactivity
4-Aminobenzoic acid150-13-0C₇H₇NO₂137.14Amino group at para positionMelting point: 187-189°C, Used as sunscreen agent

The positional isomers and structural analogs often exhibit different physical properties, chemical reactivities, and biological activities due to variations in electronic distribution, steric factors, and hydrogen bonding capabilities. These differences can be exploited in drug design and chemical applications to achieve desired properties and activities.

Future Research Directions

Research on 3-benzenesulfonylaminobenzoic acid and its derivatives continues to evolve, with several promising directions:

  • Structure-Activity Relationship Studies: Systematic modification of the basic scaffold to identify more potent derivatives for specific biological targets

  • Mechanistic Investigations: Detailed studies on the mechanism of action in biological systems, particularly for antimicrobial and anticancer activities

  • Drug Delivery Applications: Exploration of the compound as a component in drug delivery systems or prodrug approaches

  • Material Science Applications: Investigation of potential uses in polymer chemistry, surface modifications, and other material science applications

  • Green Chemistry Approaches: Development of more environmentally friendly synthesis methods with reduced waste and energy consumption

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator